molecular formula C25H22FNO4 B6329214 Fmoc-D-2-methyl-4-fluorophe CAS No. 1217744-26-7

Fmoc-D-2-methyl-4-fluorophe

Cat. No.: B6329214
CAS No.: 1217744-26-7
M. Wt: 419.4 g/mol
InChI Key: JIJRUMUJHWYHLC-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-2-methyl-4-fluorophe, also known as Fmoc-D-2-methyl-4-fluorophenylalanine, is a derivative of phenylalanine. It is commonly used in peptide synthesis as a protecting group for the amine group of amino acids. The fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, making it a popular choice in solid-phase peptide synthesis (SPPS) due to its ease of removal under mild conditions .

Mechanism of Action

Target of Action

Fmoc-D-2-methyl-4-fluorophenylalanine is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological processes. It is primarily involved in the synthesis of proteins and other bioactive molecules.

Mode of Action

The Fmoc group (Fluorenylmethyloxycarbonyl) is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base .

Action Environment

The action, efficacy, and stability of Fmoc-D-2-methyl-4-fluorophenylalanine can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules or ions that can interact with the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-2-methyl-4-fluorophenylalanine typically involves the protection of the amine group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of Fmoc-D-2-methyl-4-fluorophenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-2-methyl-4-fluorophenylalanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the protected or deprotected amino acid derivatives, depending on the reaction conditions used .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-D-2-methyl-4-fluorophenylalanine is used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .

Medicine

In medicine, Fmoc-D-2-methyl-4-fluorophenylalanine is used in the design and synthesis of peptide-based pharmaceuticals. It is also used in the development of diagnostic tools and imaging agents .

Industry

In the industrial sector, this compound is used in the production of peptide-based materials and coatings. It is also used in the development of biosensors and other analytical tools .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-D-2-methyl-4-fluorophenylalanine is unique due to the presence of both the methyl and fluorine groups, which can influence its reactivity and interactions in peptide synthesis. The combination of these substituents can provide distinct steric and electronic effects, making it a valuable tool in the design of peptides with specific properties .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoro-2-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c1-15-12-17(26)11-10-16(15)13-23(24(28)29)27-25(30)31-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22-23H,13-14H2,1H3,(H,27,30)(H,28,29)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJRUMUJHWYHLC-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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